
Calcium bis(5,5-diethylbarbiturate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(5,5-diethylbarbiturate): is a chemical compound with the molecular formula C8H14CaN2O3. It is a calcium salt of 5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for their ability to depress the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(5,5-diethylbarbiturate) typically involves the reaction of 5,5-diethylbarbituric acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction can be represented as follows:
2C8H12N2O3+CaCl2→Ca(C8H12N2O3)2+2HCl
Industrial Production Methods: Industrial production of calcium bis(5,5-diethylbarbiturate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Calcium bis(5,5-diethylbarbiturate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 5,5-diethylbarbituric acid.
Substitution: It can participate in substitution reactions where the barbiturate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation yields N-oxides, while reduction yields 5,5-diethylbarbituric acid .
科学的研究の応用
Chemistry: Calcium bis(5,5-diethylbarbiturate) is used as a reagent in organic synthesis and as a precursor for the preparation of other barbiturate derivatives.
Biology: In biological research, it is used to study the effects of barbiturates on the central nervous system and their interactions with neurotransmitter receptors.
Medicine: Although not commonly used in modern medicine, it has historical significance as a sedative and hypnotic agent.
Industry: In the industrial sector, it is used in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis .
作用機序
The mechanism of action of calcium bis(5,5-diethylbarbiturate) involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Barbiturates enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability .
類似化合物との比較
5,5-Diethylbarbituric acid: The parent compound, used as a hypnotic.
Sodium 5,5-diethylbarbiturate: A sodium salt with similar sedative properties.
Other barbiturates: Such as phenobarbital and pentobarbital, which have varying degrees of sedative and hypnotic effects.
Uniqueness: Calcium bis(5,5-diethylbarbiturate) is unique due to its calcium ion, which may influence its solubility and bioavailability compared to other barbiturate salts .
特性
CAS番号 |
71701-00-3 |
|---|---|
分子式 |
C16H22CaN4O6 |
分子量 |
406.45 g/mol |
IUPAC名 |
calcium;5,5-diethyl-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/2C8H12N2O3.Ca/c2*1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h2*3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;+2/p-2 |
InChIキー |
VASOXZYJEHVAEK-UHFFFAOYSA-L |
正規SMILES |
CCC1(C(=O)NC(=O)N=C1[O-])CC.CCC1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



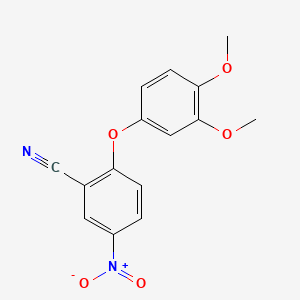



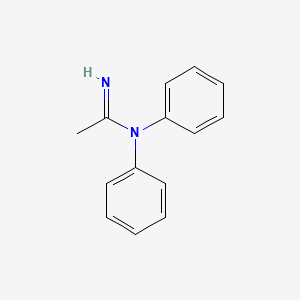
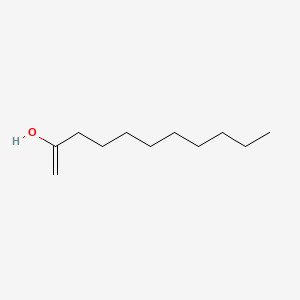
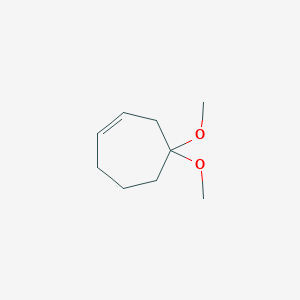
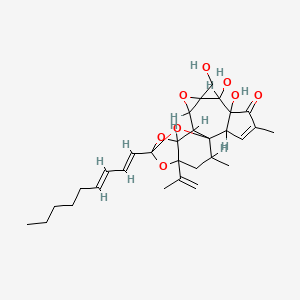

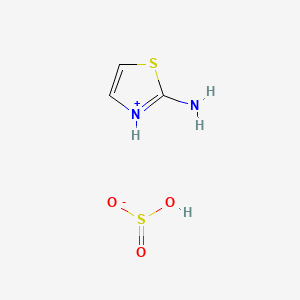


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
